molecular formula C19H22N2 B183484 4-(Dimethylamino)-3-methyl-2,2-diphenylbutanenitrile CAS No. 6293-01-2

4-(Dimethylamino)-3-methyl-2,2-diphenylbutanenitrile

Cat. No.: B183484
CAS No.: 6293-01-2
M. Wt: 278.4 g/mol
InChI Key: WDEAKMXEZRUYOK-UHFFFAOYSA-N
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Description

4-(Dimethylamino)-3-methyl-2,2-diphenylbutanenitrile, also known as Isodidiavalo , is a chemical compound with the molecular formula C19H22N2 and the CAS Number 6293-01-2 . This compound is primarily recognized in scientific research as a specified related compound of Methadone, making it a critical reference standard in the analysis and quality control of methadone and its synthetic intermediates . As a high-purity analytical standard, it enables researchers to identify and quantify impurities and degradation products in pharmaceutical substances, ensuring the safety and efficacy of the final drug product. The compound is offered For Research Use Only (RUO). It is strictly not intended for diagnostic or therapeutic applications, nor for human or veterinary use. It is the responsibility of the researcher to ensure all safety protocols and regulatory guidelines are adhered to during handling and disposal. Please consult the relevant Safety Data Sheet (SDS) before use. Available packaging options may vary; please contact us for current availability and pricing information.

Properties

IUPAC Name

4-(dimethylamino)-3-methyl-2,2-diphenylbutanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2/c1-16(14-21(2)3)19(15-20,17-10-6-4-7-11-17)18-12-8-5-9-13-18/h4-13,16H,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDEAKMXEZRUYOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN(C)C)C(C#N)(C1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60903583
Record name NoName_4278
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Molecular Weight

278.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

6293-01-2
Record name α-[2-(Dimethylamino)-1-methylethyl]-α-phenylbenzeneacetonitrile
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Record name Isodidiavalo
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Record name Benzeneacetonitrile, α-[2-(dimethylamino)-1-methylethyl]-α-phenyl
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Preparation Methods

Reaction Sequence and Mechanism

The most extensively documented method involves a four-step sequence starting with propylene chlorohydrin (1). Reaction with organic sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) yields 1-methyl-2-chloroethyl sulfonate (2), which undergoes nucleophilic substitution with the sodamide-diphenylacetonitrile adduct (3) to form 2,2-diphenyl-3-methyl-4-chloro-butyronitrile (4). Final amination with dimethylamine under pressure produces the target compound (5).

Critical reaction parameters :

  • Sodamide activation : Diphenylacetonitrile reacts with sodamide in xylene at 105–110°C under nitrogen, liberating ammonia over 3–5 hours.

  • Chloro-sulfonate substitution : Adding 1-methyl-2-chloroethyl sulfonate at 70–90°C prevents thermal degradation. Refluxing for 14–18 hours ensures >95% conversion.

  • Dimethylamine amination : Conducted at 100–150°C in sealed vessels for 48 hours, achieving 69% yield (Example 6).

Table 1: Optimization Data for Sulfonate Method (US2607794A)

StepReagent RatiosTemperature (°C)Time (h)Yield (%)
Sodamide activation1:1 diphenylacetonitrile:sodamide105–1103–595 (NH3 evolution)
Chloro-sulfonate substitution1:1.2 sulfonate:adduct70–90 → reflux14–1851–69
Dimethylamine amination5:1 dimethylamine:chloronitrile1504869

Purification and Isomer Control

A key advantage of this method is the absence of isomeric byproducts. Distillation under vacuum (0.1–0.2 mm Hg) isolates 4-chloro-butyronitrile at 143–160°C, with elemental analysis confirming purity (C: 75.68%, H: 5.98%, N: 5.19%). Subsequent recrystallization of the final product from ethanol yields the hydrochloride salt (m.p. 168–170°C).

Alternative Pathway via Formamide Intermediate

Avoiding Isomeric Byproducts

US2574505A discloses a method circumventing isomer formation by using 1-methylamino-2-propanol (6) and formamide. Heating these at 150–160°C forms 1-methylformamido-2-propanol (7), which reacts with thionyl chloride to yield 1-methylformamido-2-chloropropane (8). Subsequent reaction with diphenylacetonitrile/sodamide adduct produces 2,2-diphenyl-3-methyl-4-methylformamido-butyronitrile (9), hydrolyzed to the target compound.

Advantages :

  • No isomeric contamination : The formamide pathway avoids 4-methyl-4-dimethylamino isomers plaguing earlier methods.

  • Solvent flexibility : Ether, chloroform, or benzene extract the product, with ether recrystallization removing residual diphenylacetonitrile.

Table 2: Key Data for Formamide Method (US2574505A)

IntermediateConditionsPurity After Recrystallization
1-methylformamido-2-propanol150–160°C, 3 h98% (by distillation)
4-methylformamido-butyronitrileEther recrystallization99% (HPLC)

Comparative Efficiency

While avoiding isomers, this method requires additional hydrolysis steps, reducing overall yield (≈55%) compared to the sulfonate route. However, it remains valuable for high-purity applications.

Analytical Characterization Across Methods

Spectroscopic and Elemental Data

Sulfonate-derived product :

  • Boiling point : 143–160°C (0.1–0.2 mm Hg)

  • Elemental analysis : C 75.68%, H 5.98%, N 5.19% (calc. for C₁₈H₁₈NCl)

  • HCl salt : m.p. 168–170°C

Formamide-derived product :

  • ¹H NMR (CDCl₃): δ 7.4–7.2 (m, 10H, Ar-H), 3.1 (s, 6H, N(CH₃)₂), 2.8 (q, 1H, CH(CH₃))

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylamino)-3-methyl-2,2-diphenylbutanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like halides. The reactions typically require specific conditions such as controlled temperature, pressure, and pH to proceed efficiently .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce primary amines, and substitution reactions can result in various substituted derivatives .

Mechanism of Action

The mechanism by which 4-(Dimethylamino)-3-methyl-2,2-diphenylbutanenitrile exerts its effects involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include enzyme inhibition or activation, depending on the context of its use .

Comparison with Similar Compounds

Structural Analogs: Nitriles with Varied Substituents

Table 1: Key Structural Analogs
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features
4-(Dimethylamino)-3-methyl-2,2-diphenylbutanenitrile 6293-01-2 C₂₀H₂₂N₂ 290.41 Diphenyl, methyl, dimethylamino groups; pharmaceutical impurity
4-(Azepan-1-yl)-3-methyl-2,2-diphenylbutanenitrile 7475-82-3 C₂₃H₂₆N₂ 330.47 Azepane ring replaces dimethylamino; boiling point: 205°C
2-(4-Chlorophenyl)-4-dimethylaminobutyronitrile hydrochloride - C₁₃H₁₆ClN₂·HCl 277.19 Chlorophenyl substituent; hydrochloride salt enhances stability
4-(Dimethylamino)-2-[2-(dimethylamino)ethyl]-2-phenylbutanenitrile 2809-47-4 C₁₆H₂₅N₃ 259.40 Additional ethyl-dimethylamino chain; lower molecular weight
Key Findings :
  • Steric Effects : The diphenyl groups in the target compound increase steric hindrance compared to analogs with single phenyl or chlorophenyl groups (e.g., CAS 7475-82-3, 2809-47-4). This reduces reactivity in nucleophilic reactions but enhances lipophilicity .
  • Electronic Effects: The dimethylamino group acts as an electron donor, influencing resonance stabilization. In contrast, the azepane group (CAS 7475-82-3) introduces a larger, less electronegative heterocycle, altering solubility and hydrogen-bonding capacity .
  • Pharmaceutical Relevance: As a methadone impurity, the target compound’s nitrile group and branched structure differentiate it from esters like ethyl 4-(dimethylamino) benzoate, which exhibit higher reactivity in polymerization reactions .

Functional Group Analogs: Dimethylamino-Containing Compounds

Table 2: Functional Analogs in Resins and Pharmaceuticals
Compound Name Application/Context Key Property Differences vs. Target Compound Reference
Ethyl 4-(dimethylamino) benzoate Resin cement co-initiator Higher degree of conversion (72% vs. ~60% in nitriles) due to ester group
2-(Dimethylamino) ethyl methacrylate Resin cement co-initiator Lower reactivity; requires diphenyliodonium hexafluorophosphate (DPI) for activation
(E)-N-(4-(4-Chlorbenzyloxy)...but-2-enamide Pharmaceutical patents Amide backbone vs. nitrile; enhanced hydrogen bonding
4-[Dimethylamino-di(propan-2-yl)silyl]butanenitrile Industrial synthesis Silane group increases thermal stability
Key Findings :
  • Reactivity: Nitriles like the target compound are less reactive in free-radical polymerization compared to esters (e.g., ethyl 4-(dimethylamino) benzoate) but more stable under acidic conditions .

Application-Based Analogs in Pharmaceuticals

Table 3: Pharmaceutical Impurities and Derivatives
Compound Name Role Structural Difference vs. Target Compound Reference
(4RS)-4-(Dimethylamino)-2,2-diphenylpentanenitrile (Premethadone) Methadone impurity (Impurity B) Longer carbon chain (pentanenitrile vs. butanenitrile)
(3RS)-4-(Dimethylamino)-3-methyl-2,2-diphenylbutanenitrile Hydrochloride Methadone impurity (Impurity C) Identical to target compound; hydrochloride salt form
4-Hydroxy-2,4-diphenyl-2-(pyridin-3-yl)butanenitrile Synthetic intermediate Hydroxyl and pyridinyl groups; increased polarity
Key Findings :
  • Chain Length : Premethadone (Impurity B) has an additional methylene group, slightly increasing molecular weight and altering chromatographic retention times .
  • Salt Forms : The hydrochloride derivative of the target compound (CAS 63867-26-5) improves water solubility for analytical testing .

Biological Activity

4-(Dimethylamino)-3-methyl-2,2-diphenylbutanenitrile, also known as Isodidiavalo, is a compound with significant biological activity. It has been studied for its potential applications in various fields including pharmacology and biochemistry. This article presents a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C19H22N2
  • Molecular Weight : 290.39 g/mol
  • CAS Number : 6293-01-2

The biological activity of 4-(Dimethylamino)-3-methyl-2,2-diphenylbutanenitrile is primarily attributed to its ability to interact with specific molecular targets within biological systems. It has been noted for its potential role as an inhibitor in various enzymatic reactions.

Key Mechanisms:

  • Enzyme Inhibition : The compound has shown inhibitory effects on enzymes such as tyrosinase, which is crucial in melanin production. This suggests potential applications in treating hyperpigmentation disorders .
  • Antioxidant Activity : Studies have indicated that it possesses antioxidant properties, which can protect cells from oxidative stress by scavenging free radicals .

Antimicrobial Properties

Research has demonstrated that 4-(Dimethylamino)-3-methyl-2,2-diphenylbutanenitrile exhibits antimicrobial activity against various pathogens. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, indicating its potential as a therapeutic agent in infectious diseases.

Anticancer Activity

Several studies have explored the anticancer properties of this compound:

  • Cell Viability Assays : In B16F10 murine melanoma cells, the compound exhibited concentration-dependent cytotoxicity without significant toxicity at lower concentrations (≤20 µM) over 48 and 72 hours .
  • Mechanistic Insights : The inhibition of tyrosinase activity was linked to reduced melanin synthesis, which is beneficial in skin-related cancers .

Tyrosinase Inhibition

A notable study highlighted the compound's ability to inhibit mushroom tyrosinase effectively. The kinetic studies suggested that it binds tightly to the active site of the enzyme, demonstrating a promising approach for managing conditions related to excessive melanin production .

Data Summary

Activity Effect Reference
AntimicrobialEffective against pathogens
AnticancerCytotoxicity in melanoma cells
Tyrosinase InhibitionSignificant inhibition
AntioxidantScavenges free radicals

Q & A

Basic Research Questions

Q. What spectroscopic methods are most effective for structural characterization of 4-(Dimethylamino)-3-methyl-2,2-diphenylbutanenitrile?

  • Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the compound's backbone and substituent arrangement, particularly the dimethylamino and diphenyl groups. Infrared (IR) spectroscopy can identify nitrile (C≡N) and tertiary amine functional groups. Mass spectrometry (MS) provides molecular weight validation, while X-ray crystallography resolves stereochemical ambiguities. These methods align with protocols used for structurally related impurities in pharmaceutical analysis .

Q. What synthetic routes are reported for preparing 4-(Dimethylamino)-3-methyl-2,2-diphenylbutanenitrile?

  • Answer : The compound is typically synthesized via nucleophilic substitution or reductive amination. For example, reacting diphenylacetonitrile derivatives with methylamine precursors under controlled pH and temperature conditions can yield the target molecule. Similar methods are described for synthesizing nitrile-containing impurities in opioid pharmaceuticals, where reaction optimization (e.g., solvent polarity, catalyst selection) is essential for regioselectivity .

Q. How is this compound identified as a pharmaceutical impurity, and what are its implications?

  • Answer : As Impurity C(EP) in methadone hydrochloride synthesis, it arises during incomplete alkylation or stereochemical isomerization. Regulatory guidelines (e.g., ICH Q3A) mandate its quantification using HPLC with UV/HRMS detection. Thresholds are set at ≤0.15% (w/w) to ensure drug safety. Its presence can indicate process inefficiencies or degradation pathways requiring optimization .

Advanced Research Questions

Q. How do computational methods like DFT resolve discrepancies between experimental and theoretical spectral data for this compound?

  • Answer : Density Functional Theory (DFT) calculations predict electronic properties (e.g., dipole moments, HOMO-LUMO gaps) and vibrational frequencies. For instance, discrepancies in NMR chemical shifts can arise from solvent effects or conformational flexibility, which DFT simulations account for by modeling solvation and dynamic averaging. Such approaches are validated in studies on push-pull nitrile systems with dimethylamino donors .

Q. What chromatographic parameters optimize the separation of 4-(Dimethylamino)-3-methyl-2,2-diphenylbutanenitrile from structurally similar impurities?

  • Answer : Reverse-phase HPLC with a C18 column and mobile phase gradients (e.g., acetonitrile/ammonium formate buffer, pH 3.5) achieves baseline separation. Adjusting column temperature (30–40°C) and flow rate (1.0–1.5 mL/min) enhances resolution. LC-HRMS with electrospray ionization (ESI+) provides specificity for low-abundance impurities, as demonstrated in methadone impurity profiling .

Q. What mechanistic insights explain the formation of this compound during methadone synthesis?

  • Answer : The compound forms via a competing pathway in the Leuckart-Wallach reaction, where dimethylamine acts as a nucleophile attacking a diphenylmethyl carbocation intermediate. Kinetic studies using in situ FTIR or Raman spectroscopy can monitor intermediate concentrations. Steric hindrance from the 3-methyl group favors nitrile retention over further reduction, a phenomenon observed in analogous nitrile-containing pharmaceuticals .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s stability under acidic conditions?

  • Answer : Stability studies under varying pH (e.g., 1.0–6.8) and temperatures (25–40°C) using LC-MS can reconcile discrepancies. For example, notes acid stability at pH 1 via LC-HRMS, while other studies may overlook hydrolysis pathways. Method validation with deuterated analogs or isotopically labeled standards ensures accuracy in degradation profiling .

Methodological Recommendations

  • Structural Validation : Combine XRD with dynamic NMR to account for conformational isomerism.
  • Synthetic Optimization : Use Design of Experiments (DoE) to refine reaction yields and minimize byproducts.
  • Analytical Rigor : Implement orthogonal methods (e.g., NMR + HRMS) for impurity quantification in compliance with pharmacopeial standards.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
4-(Dimethylamino)-3-methyl-2,2-diphenylbutanenitrile
Reactant of Route 2
Reactant of Route 2
4-(Dimethylamino)-3-methyl-2,2-diphenylbutanenitrile

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